molecular formula C10H14O3 B1143842 3-(Benzyloxy)propane-1,2-diol CAS No. 13071-59-5

3-(Benzyloxy)propane-1,2-diol

Cat. No. B1143842
Key on ui cas rn: 13071-59-5
M. Wt: 182.22
InChI Key:
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Patent
US04474963

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[O:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:14].C(=O)(O)[O-].[Na+]>O>[CH2:1]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
263 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1CO1
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring for 18 hours at 80° the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
CUSTOM
Type
CUSTOM
Details
The water was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final removal of residual water
DISTILLATION
Type
DISTILLATION
Details
was accomplished by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
After evaporation of the benzene the product
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 264 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04474963

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[O:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:14].C(=O)(O)[O-].[Na+]>O>[CH2:1]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
263 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1CO1
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring for 18 hours at 80° the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
CUSTOM
Type
CUSTOM
Details
The water was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final removal of residual water
DISTILLATION
Type
DISTILLATION
Details
was accomplished by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
After evaporation of the benzene the product
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 264 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04474963

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[O:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:14].C(=O)(O)[O-].[Na+]>O>[CH2:1]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
263 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1CO1
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring for 18 hours at 80° the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
CUSTOM
Type
CUSTOM
Details
The water was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final removal of residual water
DISTILLATION
Type
DISTILLATION
Details
was accomplished by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
After evaporation of the benzene the product
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 264 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04474963

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[O:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:14].C(=O)(O)[O-].[Na+]>O>[CH2:1]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
263 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1CO1
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring for 18 hours at 80° the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
CUSTOM
Type
CUSTOM
Details
The water was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final removal of residual water
DISTILLATION
Type
DISTILLATION
Details
was accomplished by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
After evaporation of the benzene the product
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 264 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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